Spiro[2.3]hexan-5-ylmethanesulfonyl chloride
CAS No.: 2168520-78-1
Cat. No.: VC6861563
Molecular Formula: C7H11ClO2S
Molecular Weight: 194.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2168520-78-1 |
|---|---|
| Molecular Formula | C7H11ClO2S |
| Molecular Weight | 194.67 |
| IUPAC Name | spiro[2.3]hexan-5-ylmethanesulfonyl chloride |
| Standard InChI | InChI=1S/C7H11ClO2S/c8-11(9,10)5-6-3-7(4-6)1-2-7/h6H,1-5H2 |
| Standard InChI Key | DWMYOOJLLAIWTO-UHFFFAOYSA-N |
| SMILES | C1CC12CC(C2)CS(=O)(=O)Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The molecule consists of a spiro[2.3]hexane scaffold fused to a methanesulfonyl chloride group. The spiro center bridges a cyclopropane ring (three-membered) and a cyclopentane ring (five-membered), creating a rigid, non-planar geometry. This configuration imposes steric constraints that influence reactivity and intermolecular interactions .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₁ClO₂S | |
| Molecular weight | 194.68 g/mol | |
| SMILES | C1CC12CC(C2)CS(=O)(=O)Cl | |
| InChIKey | DWMYOOJLLAIWTO-UHFFFAOYSA-N |
Spectroscopic and Computational Insights
While experimental NMR or crystallographic data remain unpublished, computational predictions based on analogous spirocyclic sulfonyl chlorides suggest distinctive electronic features:
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Sulfonyl chloride group: The electrophilic sulfur center (δ⁺) and electron-withdrawing chlorine atom enhance reactivity toward nucleophiles, enabling sulfonamide or sulfonate ester formation .
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Spiro strain: The cyclopropane ring introduces angle strain, potentially accelerating ring-opening reactions under specific conditions .
Synthesis and Reactivity
Synthetic Routes
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Spirocyclization followed by sulfonation:
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Direct functionalization:
Reactivity Profile
The compound’s reactivity is dominated by the sulfonyl chloride moiety:
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Nucleophilic substitution: Reacts with amines to form sulfonamides, a reaction critical in drug discovery (e.g., protease inhibitors) .
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Hydrolysis: Generates sulfonic acids in aqueous environments, which may limit its utility in hydrophilic media without stabilizing agents .
Physicochemical and Collisional Properties
Predicted Physicochemical Metrics
Collision cross-section (CCS) values, calculated via ion mobility spectrometry simulations, provide insights into gas-phase behavior:
Table 2: Predicted CCS Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.00845 | 131.5 |
| [M+Na]⁺ | 202.99039 | 139.6 |
| [M-H]⁻ | 178.99389 | 136.6 |
These predictions, derived from structurally related sulfonyl chlorides , aid in mass spectrometry-based identification and purity assessments.
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